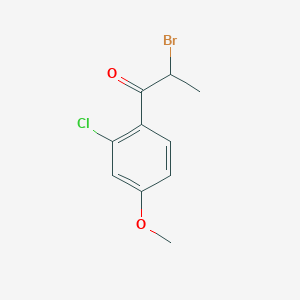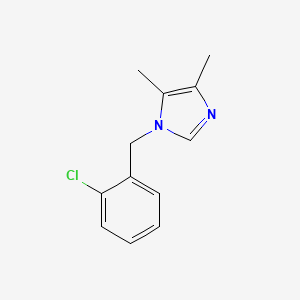
1-(2-Chlorobenzyl)-4,5-dimethylimidazole
描述
1-(2’-Chlorobenzyl)-4,5-dimethylimidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2’-chlorobenzyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 4 and 5 of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole typically involves the alkylation of 4,5-dimethylimidazole with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted imidazoles are formed.
Oxidation Products: Imidazole N-oxides are the primary products.
Reduction Products: Reduced derivatives of the imidazole ring are obtained.
科学研究应用
1-(2’-Chlorobenzyl)-4,5-dimethylimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
相似化合物的比较
1-(2’-Chlorobenzyl)-4,5-dimethylimidazole can be compared with other similar compounds, such as:
Benzylimidazoles: These compounds have a benzyl group attached to the imidazole ring and exhibit similar chemical properties.
Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group attached to different heterocycles or aromatic rings.
Dimethylimidazoles: Imidazoles with methyl groups at various positions on the ring.
Uniqueness: The presence of both the 2’-chlorobenzyl group and the 4,5-dimethyl groups in 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
352437-37-7 |
|---|---|
分子式 |
C12H13ClN2 |
分子量 |
220.70 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H13ClN2/c1-9-10(2)15(8-14-9)7-11-5-3-4-6-12(11)13/h3-6,8H,7H2,1-2H3 |
InChI 键 |
DNVZPONGAIZRQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)CC2=CC=CC=C2Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
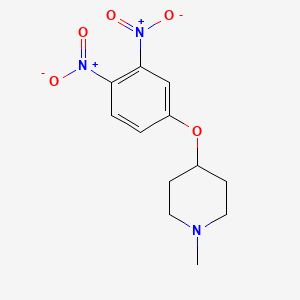
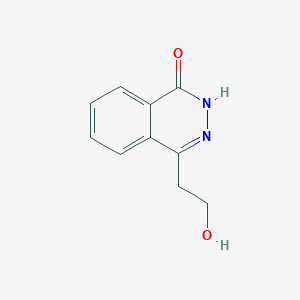
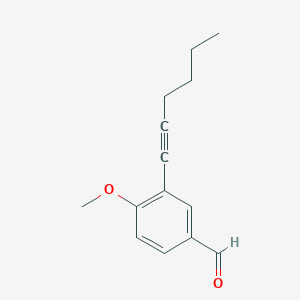
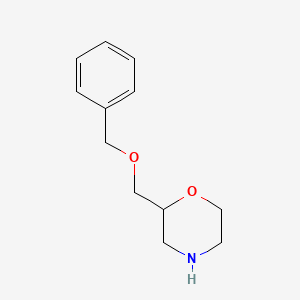
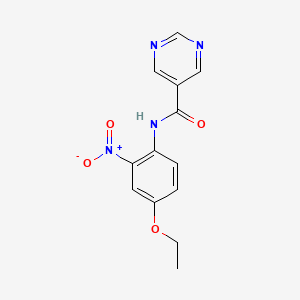
![1-Bromo-2-[(2-chloropentyl)sulfanyl]benzene](/img/structure/B8624327.png)
![1-(2-{[(1R)-2,3-dihydro-1H-inden-1-yl]amino}quinolin-6-yl)-3-(propan-2-yl)urea](/img/structure/B8624336.png)
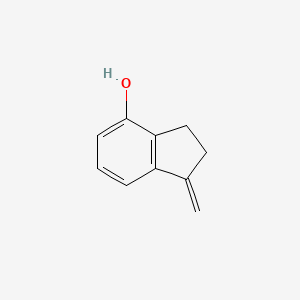
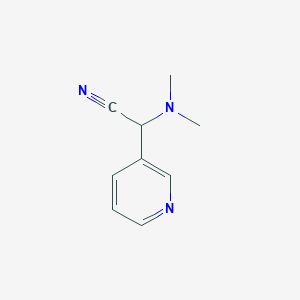
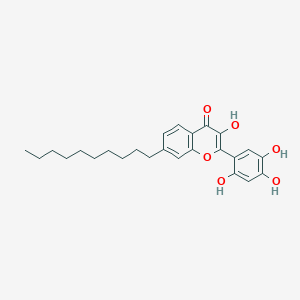
![tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8624380.png)
![1-[(6-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B8624395.png)
![Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate](/img/structure/B8624400.png)
